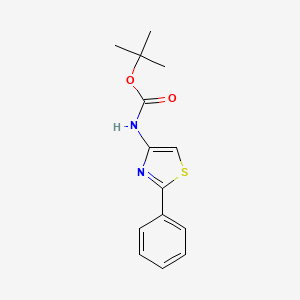
3-(6-Methyl-1H-indazol-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methyl-1H-indazol-3-yl)propan-1-amine is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-1H-indazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Alkylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Amination: The propan-1-amine side chain can be attached through nucleophilic substitution reactions involving appropriate alkyl halides and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(6-Methyl-1H-indazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups.
科学研究应用
3-(6-Methyl-1H-indazol-3-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(6-Methyl-1H-indazol-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry.
相似化合物的比较
Similar Compounds
3-(1H-Indazol-1-yl)propan-1-amine: Similar structure but lacks the methyl group at the 6-position.
1-Methyl-1H-indazol-6-ylamine: Contains a methyl group but differs in the position and nature of the side chain.
3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride: Similar core structure but with different functional groups.
Uniqueness
3-(6-Methyl-1H-indazol-3-yl)propan-1-amine is unique due to the specific positioning of the methyl group and the propan-1-amine side chain
属性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC 名称 |
3-(6-methyl-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H15N3/c1-8-4-5-9-10(3-2-6-12)13-14-11(9)7-8/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) |
InChI 键 |
AEOROBAFMYTAPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NNC(=C2C=C1)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)


![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)

